molecular formula C14H11FO2 B13632965 4-(2-Fluoro-4-methoxyphenyl)benzaldehyde

4-(2-Fluoro-4-methoxyphenyl)benzaldehyde

Cat. No.: B13632965
M. Wt: 230.23 g/mol
InChI Key: STYLUTSYIRTVQQ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methoxyphenyl)benzaldehyde is a fluorinated aromatic aldehyde. It is known for its unique chemical structure, which includes a fluorine atom and a methoxy group attached to a benzaldehyde core. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Fluoro-4-methoxyphenyl)benzaldehyde can be synthesized from 4-bromo-3-fluoroanisole. One common method involves the use of hydrazine and heating to reflux for several hours, followed by extraction and purification through column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Fluoro-4-methoxyphenyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The fluorine and methoxy groups can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoro-4-methoxyphenyl)benzaldehyde is unique due to the presence of both fluorine and methoxy groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

4-(2-fluoro-4-methoxyphenyl)benzaldehyde

InChI

InChI=1S/C14H11FO2/c1-17-12-6-7-13(14(15)8-12)11-4-2-10(9-16)3-5-11/h2-9H,1H3

InChI Key

STYLUTSYIRTVQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)C=O)F

Origin of Product

United States

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